molecular formula C3H7N3 B12968328 Aziridine-1-carboximidamide

Aziridine-1-carboximidamide

Cat. No.: B12968328
M. Wt: 85.11 g/mol
InChI Key: DGMMZCSQEASTAE-UHFFFAOYSA-N
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Description

Aziridine-1-carboximidamide is a heterocyclic organic compound with the molecular formula C₃H₇N₃ It features a three-membered aziridine ring, which is known for its high strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: Aziridine-1-carboximidamide can be synthesized through several methods. One common approach involves the reaction of aziridine with cyanamide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of aziridine N-oxides.

    Reduction: Reduction reactions can convert this compound into various amine derivatives.

    Substitution: The compound is reactive towards nucleophilic substitution, where the aziridine ring can be opened by nucleophiles, forming different substituted products.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products Formed:

    Oxidation Products: Aziridine N-oxides.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted aziridines depending on the nucleophile used.

Scientific Research Applications

Aziridine-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound. Studies have shown that aziridine derivatives can exhibit antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other materials due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism by which aziridine-1-carboximidamide exerts its effects is primarily through its high reactivity. The strained aziridine ring is prone to nucleophilic attack, leading to ring-opening reactions that can form various biologically active compounds. These reactions often target specific molecular pathways, making aziridine derivatives useful in medicinal chemistry.

Comparison with Similar Compounds

    Aziridine: The parent compound, known for its high reactivity and use in various chemical reactions.

    Aziridine-2-carboximidamide: A structural isomer with different reactivity and applications.

    Azetidine: A four-membered ring analog with different chemical properties.

Uniqueness: Aziridine-1-carboximidamide is unique due to its specific structure, which imparts distinct reactivity compared to other aziridine derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Biological Activity

Aziridine-1-carboximidamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antibacterial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Overview of Aziridine Compounds

Aziridines are three-membered nitrogen-containing heterocycles known for their reactivity and biological significance. They serve as intermediates in organic synthesis and exhibit various biological activities, including antitumor and antibacterial effects. The biological potency of aziridine derivatives is often linked to their structural features, such as substituents on the aziridine ring and functional groups that influence their interaction with biological targets.

This compound has demonstrated significant anticancer activity through several mechanisms:

  • Alkylation of DNA : Similar to other aziridines, it may act as an alkylating agent, forming covalent bonds with DNA, leading to cross-linking and subsequent cell death. This mechanism is crucial for compounds like mitomycin C, which relies on aziridine ring opening to interact with DNA .
  • Induction of Apoptosis : Studies have shown that aziridine derivatives can induce apoptosis in cancer cells. For instance, compounds derived from aziridines have been reported to increase levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases, which are critical for apoptosis .

Case Studies and Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of various aziridine derivatives on human cancer cell lines, including HeLa (cervical carcinoma) and Ishikawa (endometrial adenocarcinoma). The half-maximal inhibitory concentration (IC50) values for these compounds were comparable to those of established chemotherapeutics like cisplatin, indicating potent anticancer properties .
    CompoundIC50 (HeLa)IC50 (Ishikawa)
    This compound6.4 µM4.6 µM
    Cisplatin5 µM10 µM
  • Mechanistic Insights : The study highlighted that aziridine derivatives caused significant cell cycle arrest in the S phase, suggesting a disruption in DNA replication processes. Furthermore, increased sub-G1 phase populations indicated apoptotic activity .

Antibacterial Activity

While primarily recognized for their anticancer properties, aziridine derivatives also exhibit antibacterial activity. The structure-activity relationship indicates that specific modifications can enhance their efficacy against bacterial strains.

Research Findings

A recent investigation into the antibacterial properties of aziridine derivatives revealed:

  • Broad Spectrum Activity : Aziridine compounds exhibited significant activity against various Gram-positive bacteria, with some derivatives showing better efficacy than traditional antibiotics like ampicillin .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for selected aziridine derivatives ranged from 8–16 µg/mL against clinical isolates, indicating strong bactericidal potential .
    CompoundMIC (µg/mL)Bacterial Strain
    Aziridine Derivative 3a8–16MRSA
    Aziridine Derivative 3f8–16S. aureus

Properties

Molecular Formula

C3H7N3

Molecular Weight

85.11 g/mol

IUPAC Name

aziridine-1-carboximidamide

InChI

InChI=1S/C3H7N3/c4-3(5)6-1-2-6/h1-2H2,(H3,4,5)

InChI Key

DGMMZCSQEASTAE-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=N)N

Origin of Product

United States

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